![molecular formula C25H21N3O2 B2996819 4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide CAS No. 1209829-46-8](/img/structure/B2996819.png)
4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrazoline . Pyrazolines and their derivatives have been the focus of recent interest due to their confirmed biological and pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of various chemical techniques and new computational chemistry applications . For instance, the synthesis of a related compound, 4-苯氧基-2,6-二异丙基苯基硫脲, involves adding 4-苯氧基-2,6-二异丙基苯胺, 二甲苯, and 硫氰酸钾 in a reaction vessel, stirring and heating to 80°C, adding HCl, reacting for 4 hours, cooling, filtering, and evaporating 二甲苯 to obtain the product .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds vary. For instance, 4-苯氧基-2,6-二异丙基苯基硫脲 is a gray-white crystal with a melting point of 219-221°C. It is insoluble in water but soluble in solvents like 二甲苯 .科学的研究の応用
Synthesis and Chemical Properties
Compounds related to "4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide" are synthesized to explore their chemical properties and potential applications. For example, the synthesis of various benzamides and pyrazole derivatives reveals insights into their structural and electronic characteristics, which are crucial for their biological activities. The process involves complex reactions, highlighting the importance of understanding the underlying chemistry for potential applications in medicinal chemistry and drug design (Saeed et al., 2015; Ahmad et al., 2018).
Biological Evaluation and Potential Therapeutic Applications
Various derivatives of "4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide" have been evaluated for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Some compounds have shown promising results in inhibiting the growth of cancer cells, suggesting potential applications in cancer therapy. Others have demonstrated significant antimicrobial activity, indicating potential use in treating infections (Rani & Mohamad, 2014; Yan et al., 2015).
Mechanistic Studies and Molecular Docking
Mechanistic studies and molecular docking analyses provide insights into the mode of action of these compounds at the molecular level. Understanding how these compounds interact with biological targets is crucial for the rational design of new therapeutics with improved efficacy and reduced toxicity. Computational studies, including density functional theory (DFT) calculations, offer valuable information on the electronic structure, which can be correlated with biological activity (Viji et al., 2020).
作用機序
The mechanism of action of similar compounds involves interactions with various biological targets. For instance, pyrazoline derivatives have been shown to affect acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of alevins, which are associated with behavioral parameters and swimming potential .
将来の方向性
The future directions for research on similar compounds involve the design and development of new pharmaceutical compounds . This includes researching the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions . The goal is to develop novel and safe tailored drugs that can enhance life quality .
特性
IUPAC Name |
4-phenoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(18-14-16-21(17-15-18)30-20-10-5-2-6-11-20)26-24-22-12-7-13-23(22)27-28(24)19-8-3-1-4-9-19/h1-6,8-11,14-17H,7,12-13H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDDUZQJOCPEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


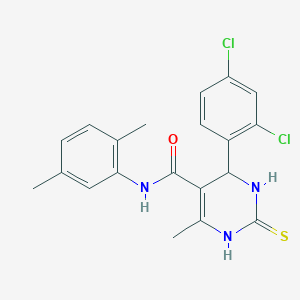
![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)
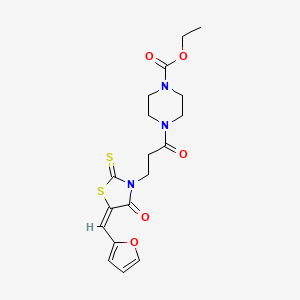
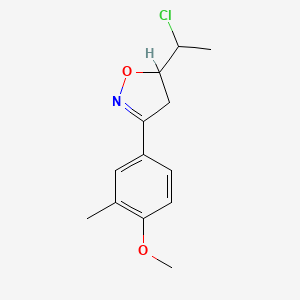
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2996746.png)
![2-(1-(phenylsulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2996747.png)
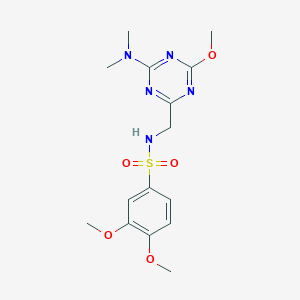
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2996749.png)
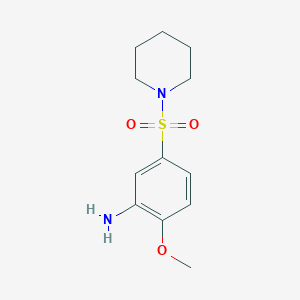
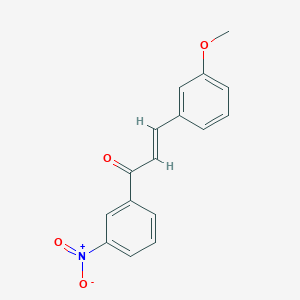
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-1,4-dihydroquinolin-4-one](/img/structure/B2996757.png)

